Dibutyl [(butylamino)methyl]phosphonate
Description
Dibutyl [(butylamino)methyl]phosphonate is an organophosphorus compound characterized by a phosphonate ester group with butyl substituents and a butylamino-methyl moiety. This structure confers unique physicochemical properties, making it relevant in synthetic chemistry and agrochemical applications. Notably, it is identified as Buminafos (ISO name), a pesticide registered under CAS 51249-05-9 . Its synthesis typically involves multicomponent reactions or lipase-catalyzed kinetic resolution, as seen in phosphonate derivatives . This article provides a detailed comparison with structurally analogous phosphonates, emphasizing synthesis, reactivity, spectroscopic behavior, and functional applications.
Properties
CAS No. |
59533-05-0 |
|---|---|
Molecular Formula |
C13H30NO3P |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-(dibutoxyphosphorylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H30NO3P/c1-4-7-10-14-13-18(15,16-11-8-5-2)17-12-9-6-3/h14H,4-13H2,1-3H3 |
InChI Key |
CCZTYVORNYNKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCP(=O)(OCCCC)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl [(butylamino)methyl]phosphonate can be achieved through various methods. One common approach involves the reaction of dibutyl phosphite with butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation . Another method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives, which allows for efficient and rapid synthesis .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and ionic liquids can enhance the efficiency and yield of the production process . Additionally, the reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutyl [(butylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Dibutyl [(butylamino)methyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dibutyl [(butylamino)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects . The butylamino group also contributes to the compound’s activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
